molecular formula C16H16N6O4 B15133386 N,N'-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide)

N,N'-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide)

Cat. No.: B15133386
M. Wt: 356.34 g/mol
InChI Key: IQCVJNPYGUODSH-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) is a chemical compound characterized by its unique structure, which includes two nitrobenzenecarboximidamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) typically involves the reaction of 3-nitrobenzenecarboximidamide with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: The products vary based on the oxidizing agent and reaction conditions.

Scientific Research Applications

N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(benzamides): These compounds have similar structural features but lack the nitro groups, resulting in different chemical and biological properties.

    N,N’-ethane-1,2-diylbis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different functional groups, leading to distinct reactivity and applications.

Uniqueness

N,N’-ethane-1,2-diylbis(3-nitrobenzenecarboximidamide) is unique due to the presence of nitro groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N'-[2-[[amino-(3-nitrophenyl)methylidene]amino]ethyl]-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C16H16N6O4/c17-15(11-3-1-5-13(9-11)21(23)24)19-7-8-20-16(18)12-4-2-6-14(10-12)22(25)26/h1-6,9-10H,7-8H2,(H2,17,19)(H2,18,20)

InChI Key

IQCVJNPYGUODSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NCCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N)N

Origin of Product

United States

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